molecular formula C20H14ClFN4O2 B610053 PF-6422899 CAS No. 1621002-23-0

PF-6422899

Cat. No.: B610053
CAS No.: 1621002-23-0
M. Wt: 396.81
InChI Key: AZLXGJFHSLQCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-6422899 is an irreversible inhibitor of EGFR kinase activity. This compound binds covalently to active-site cysteine residues in the ATP binding pocket of EGFR.

Scientific Research Applications

Biomarkers of Antitumor Efficacy

N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide, known as CI-1033, is a potent and selective inhibitor of erbB family tyrosine kinases. These kinases are overexpressed in various solid tumors and are implicated in tumor progression. Vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), involved in angiogenesis and cancer progression, have been proposed as potential plasma biomarkers for the antitumor efficacy of CI-1033. Treatments with CI-1033 have led to marked decreases in plasma levels and tumor mRNA levels of VEGF and IL-8 in certain xenograft models, suggesting its potential use in targeted therapies (Christensen et al., 2005).

Inhibition of Epidermal Growth Factor Receptor

This compound has been evaluated as an inhibitor of epidermal growth factor receptor (EGFR) autophosphorylation in cells, a crucial pathway in cancer progression. Studies have indicated that quinazoline analogues, such as CI-1033, are potent irreversible inhibitors of the isolated EGFR enzyme. These analogues have shown significant inhibition of EGFR and erbB2 autophosphorylation in cellular models, indicating their potential in antitumor therapies (Smaill et al., 2000).

Radioactive Complexes for Epidermal Growth Factor Receptors

A novel DOTA-like chelator incorporating N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide has been synthesized for targeting epidermal growth factor receptors. The resultant radioactive complex, GaL, has shown high thermodynamic stability and hydrophilicity, indicating potential use in physiological media and for in vivo stability studies. However, the complex did not inhibit the growth of EGFR-expressing cell lines, which aligns with the low cell internalization observed (Garcia et al., 2009).

Synthesis of Novel Quinazoline Derivatives for Antitumor Activity

Efforts to discover efficient and low-toxicity antitumor drugs have led to the synthesis of novel quinazoline derivatives containing N-(3-aminophenyl)acrylamide. These compounds have been evaluated against various human cancer cell lines, showing significant antiproliferative activities. Specifically, one of the synthesized compounds demonstrated superior antiproliferative activity compared to the positive control, gefitinib, highlighting the potential of quinazoline scaffold in the discovery of new antitumor agents (Zhang et al., 2020).

Synthesis of Water-Soluble Analogues for Antitumor Agents

Aiming to improve the aqueous solubility of quinazolin-4-one antitumor agents for in vivo evaluation, water-soluble analogues have been synthesized. These analogues were significantly more water-soluble and up to 6-fold more cytotoxic than the original compound, while retaining the unique biochemical characteristics of CB30865, a quinazolin-4-one antitumor agent (Bavetsias et al., 2002).

Properties

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-prop-2-ynoxyquinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2/c1-3-7-28-18-10-16-13(9-17(18)26-19(27)4-2)20(24-11-23-16)25-12-5-6-15(22)14(21)8-12/h1,4-6,8-11H,2,7H2,(H,26,27)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLXGJFHSLQCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621002-23-0
Record name 1621002-23-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-6422899
Reactant of Route 2
Reactant of Route 2
PF-6422899
Reactant of Route 3
PF-6422899
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
PF-6422899
Reactant of Route 5
Reactant of Route 5
PF-6422899
Reactant of Route 6
Reactant of Route 6
PF-6422899
Customer
Q & A

Q1: The research mentions that PF-6422899 shows a strong affinity for both EGFR and ERBB2. What are the implications of this dual targeting on potential therapeutic applications?

A1: The dual targeting of both EGFR and ERBB2 by this compound is particularly interesting because both receptors are often overexpressed in various cancers []. This dual targeting could potentially lead to enhanced efficacy against tumors driven by either or both receptors. Further research is needed to fully understand the therapeutic implications and potential advantages of this dual-targeting profile in specific cancer contexts.

Q2: The study highlights that this compound can bind to catalytic cysteines in various enzymes. How might this off-target activity influence the compound's safety profile and potential for further development?

A2: While the binding of this compound to catalytic cysteines in various enzymes demonstrates its ability to interact with targets beyond EGFR and ERBB2 [], this off-target activity warrants careful consideration. The disruption of these enzymes' catalytic activity could lead to unintended side effects. Further research is crucial to assess the potential toxicity and to determine if the therapeutic benefits outweigh any potential risks associated with these off-target effects. Strategies to mitigate off-target binding, such as structural modifications to enhance selectivity, could be explored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.